methyl 2-(benzoylamino)-5-[(2,4-dimethylanilino)carbonyl]-4-methyl-3-thiophenecarboxylate
Overview
Description
Methyl 2-(benzoylamino)-5-[(2,4-dimethylanilino)carbonyl]-4-methyl-3-thiophenecarboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiophene ring, benzoylamino group, and dimethylanilino group. Its molecular formula is C23H22N2O4S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(benzoylamino)-5-[(2,4-dimethylanilino)carbonyl]-4-methyl-3-thiophenecarboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the acylation of a thiophene derivative with benzoyl chloride, followed by the introduction of the dimethylanilino group through a nucleophilic substitution reaction. The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(benzoylamino)-5-[(2,4-dimethylanilino)carbonyl]-4-methyl-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The benzoylamino and dimethylanilino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Methyl 2-(benzoylamino)-5-[(2,4-dimethylanilino)carbonyl]-4-methyl-3-thiophenecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-(benzoylamino)-5-[(2,4-dimethylanilino)carbonyl]-4-methyl-3-thiophenecarboxylate involves its interaction with specific molecular targets. The benzoylamino and dimethylanilino groups can form hydrogen bonds and hydrophobic interactions with proteins, affecting their function. The thiophene ring can participate in π-π stacking interactions, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2,3-dimethylanilino)benzoate: This compound shares structural similarities but lacks the thiophene ring.
Methyl 2-(benzoylamino)-2-deoxy-3,4,6-tris-O-(methylsulfonyl)-beta-D-glucopyranoside: Another compound with a benzoylamino group but different functional groups and applications.
Uniqueness
Methyl 2-(benzoylamino)-5-[(2,4-dimethylanilino)carbonyl]-4-methyl-3-thiophenecarboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the thiophene ring distinguishes it from other similar compounds and contributes to its unique properties.
Properties
IUPAC Name |
methyl 2-benzamido-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-13-10-11-17(14(2)12-13)24-21(27)19-15(3)18(23(28)29-4)22(30-19)25-20(26)16-8-6-5-7-9-16/h5-12H,1-4H3,(H,24,27)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBCDDVTRAETEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)C3=CC=CC=C3)C(=O)OC)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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